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Compound of Interest

Compound Name: Cerevisterol

Cat. No.: B1209023

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cerevisterol, (22E,24R)-ergosta-7,22-diene-3[3,50,6[3-triol, is a bioactive sterol
primarily isolated from fungi, including yeast (Saccharomyces cerevisiae) and various
endophytic fungi.[1][2][3] It has garnered significant interest in the scientific community for its
potential therapeutic properties, notably its anti-inflammatory effects.[1][4][5] Cerevisterol has
been shown to alleviate inflammation by suppressing the MAPK/NF-kB/AP-1 signaling cascade
and activating the Nrf2/HO-1 pathway.[1][4][6] The precise characterization of its complex,
polyhydroxylated steroidal structure is fundamental for understanding its mechanism of action
and for any further drug development efforts. Nuclear Magnetic Resonance (NMR)
spectroscopy is the most powerful analytical technique for the unambiguous structure
elucidation of such natural products.[7]

This document provides a detailed guide to the application of 1D and 2D NMR spectroscopy for
the complete structural assignment of cerevisterol, including comprehensive data tables and
experimental protocols.

Quantitative NMR Data for Cerevisterol

The following tables summarize the *H and *3C NMR chemical shifts for cerevisterol. Data is
typically recorded in deuterated chloroform (CDCls) or deuterated pyridine (pyridine-ds) on a
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500 MHz or higher spectrometer. The numbering of the ergostane skeleton is provided for
clarity.

l=.Cerevisterol Structure with Atom Numbering Figure 1: Cerevisterol structure with standard
ergostane numbering.

Table 1: *H NMR Spectroscopic Data for Cerevisterol (500 MHz, CDCls)

Position OoH (ppm) Multiplicity J (Hz)

3 3.98 m

6 3.51 d 25

7 5.58 d 5.5

18 0.64 S

19 1.08 S

21 1.03 d 6.5

22 5.21 dd 153,85

23 5.18 dd 15.3,85

26 0.82 d 6.8

27 0.84 d 6.8
|2810.91|d|6.8]

Note: This table presents key proton signals. The full spectrum contains numerous overlapping
multiplets in the aliphatic region (1.20-2.50 ppm). Data is compiled based on typical values
found in the literature for cerevisterol and related ergostane sterols.[8]

Table 2: 13C NMR Spectroscopic Data for Cerevisterol (125 MHz, CDCIs)
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Position oC (ppm) Position oC (ppm)
1 38.4 15 23.2
2 30.1 16 28.5
3 67.8 17 56.1
4 41.3 18 12.3
5 76.3 19 18.2
6 74.5 20 40.4
7 119.7 21 21.1
8 141.5 22 135.5
9 49.6 23 132.1
10 37.1 24 42.8
11 21.5 25 33.1
12 39.5 26 19.6
13 43.9 27 19.9

|14 |51.2|28|17.6 |

Note: Data is compiled based on typical values found in the literature for cerevisterol and
related ergostane sterols.[8]

Table 3: Key 2D NMR Correlations for Cerevisterol Structure Elucidation

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1209023?utm_src=pdf-body
https://www.researchgate.net/figure/H-NMR-500-MHz-spectroscopic-data-for-sterols-1-5-d-ppm-J-values-in-Hz_tbl1_237083525
https://www.benchchem.com/product/b1209023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

COSY Correlations = HMBC Correlations Key NOESY

Proton(s) .
(*H-'H) (*H-*C) Correlations (*H-*H)
H-6 (3.51) H-7 C-5,C-7,C-8,C-10 H-7, H-483
H-7 (5.58) H-6 C-5,C-6,C-9, C-14 H-6
C-12, C-13, C-14, C-
Me-18 (0.64) - H-20, H-21
17
Me-19 (1.08) - C-1, C-5, C-9, C-10 H-1a, H-2B, H-4p

| H-22/H-23 (5.18-5.21) | H-20, H-24 | C-20, C-21, C-24, C-28 | Me-21, Me-28 |

Experimental Protocols for NMR Analysis

Detailed methodologies for the key NMR experiments required for cerevisterol's structure
elucidation are provided below.

Protocol 1: 1D NMR (*H and **C)

¢ Objective: To obtain the primary proton and carbon chemical shift information, proton
multiplicity, and coupling constants.

o Sample Preparation: Dissolve 5-10 mg of purified cerevisterol in ~0.6 mL of deuterated
solvent (e.g., CDCls, 99.8 atom % D) in a 5 mm NMR tube. Tetramethylsilane (TMS) is
typically used as an internal standard (& = 0.00 ppm).

e Instrument Parameters:
o Spectrometer: 500 MHz or higher
o Probe: Standard 5 mm broadband probe
o Temperature: 298 K (25 °C)

e H Acquisition Parameters:

o Pulse Sequence: zg30 (Bruker)
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o Spectral Width (SW): 12-16 ppm
o Number of Scans (NS): 8-16
o Relaxation Delay (D1): 2 seconds

o Acquisition Time (AQ): ~3 seconds

e 13C Acquisition Parameters:
o Pulse Sequence: zgdc30 (Bruker) with proton decoupling
o Spectral Width (SW): 220-250 ppm
o Number of Scans (NS): 1024-4096 (or more, depending on concentration)
o Relaxation Delay (D1): 2 seconds

o Data Processing: Apply Fourier transformation with exponential line broadening (LB = 0.3 Hz
for 1H, 1.0 Hz for 13C). Perform phase and baseline correction. Calibrate the spectrum to the
residual solvent signal or TMS.

Protocol 2: 2D COSY (Correlation Spectroscopy)

e Objective: To identify scalar-coupled protons (typically 2-3 bonds apart), which helps
establish proton-proton connectivity within spin systems.[9][10]

e Sample Preparation: As per Protocol 1.
e Instrument Parameters: As per Protocol 1.

e Acquisition Parameters:

[e]

Pulse Sequence: cosygpppqf (Bruker)

(¢]

Spectral Width (SW): 12 ppm in both F1 and F2 dimensions

[¢]

Data Points: 2048 (F2) x 256 (F1 increments)
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o Number of Scans (NS): 4-8 per increment

o Relaxation Delay (D1): 1.5-2.0 seconds

o Data Processing: Apply a sine-squared window function in both dimensions followed by 2D
Fourier transformation. Symmetrize the spectrum.

« Interpretation: Cross-peaks appear symmetrically off the diagonal, connecting signals from
protons that are J-coupled.[11] This is used to trace out the connectivity of the sterol rings
and the side chain.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum
Coherence)

o Objective: To identify direct one-bond correlations between protons and their attached
carbons.[12][13]

o Sample Preparation: As per Protocol 1.
e Instrument Parameters: As per Protocol 1.

e Acquisition Parameters:

o

Pulse Sequence: hsqcedetgpsisp2.4 (Bruker, multiplicity-edited)

o

Spectral Width (SW): ~12 ppm (F2, *H) x ~160 ppm (F1, 3C)

o

Data Points: 2048 (F2) x 256 (F1 increments)

[¢]

Number of Scans (NS): 8-16 per increment

[¢]

Relaxation Delay (D1): 1.5 seconds

o Data Processing: Apply sine-squared window functions and perform 2D Fourier
transformation.

« Interpretation: Each cross-peak correlates a proton signal (F2 axis) with its directly attached
carbon signal (F1 axis). Multiplicity-edited sequences can distinguish CH/CHs (positive

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://chem.libretexts.org/Ancillary_Materials/Worksheets/Spectroscopy_(Worksheets)/14%3A_COSY
https://chemnmrlab.uchicago.edu/experiments/
https://organicchemistrydata.org/hansreich/resources/nmr/?page=08-tech-09-2d/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

phase) from CH:z (negative phase) signals.

Protocol 4: 2D HMBC (Heteronuclear Multiple Bond
Correlation)

Objective: To identify long-range (typically 2-4 bonds) correlations between protons and
carbons. This is crucial for connecting spin systems across quaternary carbons and
heteroatoms.[14][15][16]

Sample Preparation: As per Protocol 1.

Instrument Parameters: As per Protocol 1.

Acquisition Parameters:

o Pulse Sequence: hmbcgplpndqgf (Bruker)

o Spectral Width (SW): ~12 ppm (F2, *H) x ~220 ppm (F1, 13C)
o Data Points: 2048 (F2) x 256 (F1 increments)

o Number of Scans (NS): 16-32 per increment

o Relaxation Delay (D1): 2.0 seconds

o Long-range coupling delay (*JCH): Optimized for 8-10 Hz.

Data Processing: Apply sine-squared window functions and perform 2D Fourier
transformation.

Interpretation: Cross-peaks correlate protons with carbons that are 2-4 bonds away. This
data is essential for assembling the complete carbon skeleton, for example, by observing
correlations from the angular methyl protons (Me-18, Me-19) to various carbons in the ring
system.[17]

Protocol 5: 2D NOESY (Nuclear Overhauser Effect
Spectroscopy)
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 Objective: To identify protons that are close in space (< 5 A), regardless of their through-
bond connectivity. This experiment is paramount for determining the relative stereochemistry
of the molecule.[12][18]

o Sample Preparation: As per Protocol 1. The sample should be thoroughly degassed to
remove dissolved oxygen, which can quench the NOE effect.

e Instrument Parameters: As per Protocol 1.
e Acquisition Parameters:
o Pulse Sequence: noesygpph (Bruker)
o Spectral Width (SW): 12 ppm in both F1 and F2 dimensions
o Data Points: 2048 (F2) x 256 (F1 increments)
o Number of Scans (NS): 16 per increment
o Relaxation Delay (D1): 2.0 seconds
o Mixing Time (d8): 500-800 ms (optimized based on molecular size)

o Data Processing: Apply sine-squared window functions and perform 2D Fourier
transformation.

« Interpretation: Cross-peaks indicate spatial proximity between protons.[19] For cerevisterol,
key NOEs (e.g., between Me-19 and protons on the A and B rings) help establish the A/B
ring junction stereochemistry and the orientation of the hydroxyl groups.

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for structure elucidation and the known
signaling pathway of cerevisterol.
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Caption: Experimental workflow for NMR-based structure elucidation of cerevisterol.
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Caption: Logical relationships in interpreting 2D NMR data for cerevisterol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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